molecular formula C11H15NO2 B11799600 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone

1-(2-(Furan-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11799600
M. Wt: 193.24 g/mol
InChI Key: OHYJWUXWJMAPAE-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H15NO2. It is a derivative of piperidine and furan, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both piperidine and furan rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone typically involves the reaction of furan derivatives with piperidine derivatives. One common method includes the reaction of 3-furanylmagnesium bromide with 1-piperidinoethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Furan-3-yl)piperidin-1-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-2-yl)piperidin-1-yl)ethanone: Similar structure but with the furan ring attached at the 2-position.

    1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2-(Pyridin-3-yl)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-(2-(Furan-3-yl)piperidin-1-yl)ethanone is unique due to the specific positioning of the furan ring at the 3-position, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-[2-(furan-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H15NO2/c1-9(13)12-6-3-2-4-11(12)10-5-7-14-8-10/h5,7-8,11H,2-4,6H2,1H3

InChI Key

OHYJWUXWJMAPAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=COC=C2

Origin of Product

United States

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